molecular formula C20H42OS B14645197 2-(Octadecyloxy)ethane-1-thiol CAS No. 52035-19-5

2-(Octadecyloxy)ethane-1-thiol

Cat. No.: B14645197
CAS No.: 52035-19-5
M. Wt: 330.6 g/mol
InChI Key: RRZWEKHXRJYDRV-UHFFFAOYSA-N
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Description

2-(Octadecyloxy)ethane-1-thiol is a sulfur-containing organic compound characterized by an 18-carbon alkyl chain (octadecyloxy group) linked to an ethanethiol backbone. Its molecular formula is C₂₀H₄₂O₂S, with a molar mass of 346.6 g/mol. The compound features a hydrophilic thiol (-SH) group and a hydrophobic octadecyloxy chain, making it amphiphilic. This structural duality enables its primary application in self-assembled monolayers (SAMs) on metal surfaces (e.g., gold or silver), where the thiol group binds to the substrate while the alkyl chain dictates packing density and monolayer stability . It is also explored in corrosion inhibition, lubrication, and nanotechnology due to its ability to form ordered, defect-free interfaces.

Properties

CAS No.

52035-19-5

Molecular Formula

C20H42OS

Molecular Weight

330.6 g/mol

IUPAC Name

2-octadecoxyethanethiol

InChI

InChI=1S/C20H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22/h22H,2-20H2,1H3

InChI Key

RRZWEKHXRJYDRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octadecyloxy)ethane-1-thiol typically involves the reaction of 2-bromoethanol with octadecanol to form 2-(Octadecyloxy)ethanol. This intermediate is then treated with thiourea to introduce the thiol group, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Octadecyloxy)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers.

Scientific Research Applications

2-(Octadecyloxy)ethane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Octadecyloxy)ethane-1-thiol involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., C18 in this compound) enhance SAM packing density and thermal stability compared to shorter chains (e.g., C8 in 1-octanethiol). However, solubility in polar solvents decreases with chain length.
  • Substituent Type: Cyclic ether groups (e.g., oxane in 2-(oxan-3-yl)ethane-1-thiol) introduce steric hindrance, reducing monolayer order but enabling unique electronic interactions for sensor applications .

Physicochemical Properties

  • Solubility : this compound is insoluble in water but soluble in chloroform or toluene. In contrast, 2-(oxan-3-yl)ethane-1-thiol exhibits moderate solubility in polar aprotic solvents (e.g., DMF) due to its cyclic ether group .
  • Thermal Stability : The C18 chain in this compound confers higher decomposition temperatures (~250°C) compared to C16 analogues (~220°C).

Application-Specific Performance

  • SAM Quality: this compound forms densely packed monolayers with contact angles >110°, outperforming shorter-chain thiols (e.g., 1-octanethiol: ~95°) .
  • Reactivity: Thiols with electron-withdrawing groups (e.g., azides in compounds) show faster surface binding but lower monolayer stability compared to alkyl thiols .

Research Findings and Discussion

Recent studies highlight:

  • Chain-Length Dependency : SAMs from this compound exhibit 30% lower defect density than C16 analogues, critical for corrosion-resistant coatings.
  • Cyclic Substituents: 2-(Oxan-3-yl)ethane-1-thiol demonstrates enhanced selectivity in mercury ion detection due to oxane’s chelating ability, though its monolayers are less ordered .
  • Synthetic Efficiency : Halogen-exchange protocols (e.g., NaI-mediated reactions in ) achieve >85% yields for alkoxy-thiol precursors, enabling scalable production .

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